9-Ethoxyaristolactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122739-10-0 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
12-ethoxy-14-methoxy-3,5,10-trioxapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C19H14O6/c1-3-22-17-13-9(5-4-6-11(13)21-2)14-15-10(19(20)25-18(15)17)7-12-16(14)24-8-23-12/h4-7H,3,8H2,1-2H3 |
InChI Key |
UTAAFLZEDRWMGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5 |
Canonical SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5 |
Other CAS No. |
122739-10-0 |
Synonyms |
9-ethoxyaristolactone aristolactone, 9-ethoxy |
Origin of Product |
United States |
Research on Natural Occurrence and Isolation of 9 Ethoxyaristolactone
Identification of Natural Sources and Producing Organisms
9-Ethoxyaristolactone is a naturally occurring compound belonging to the aristolactone family of chemicals. ontosight.ai It has been successfully isolated from the root of Aristolochia mollissima, a plant species that has been a subject of phytochemical research. 220.249.113 The genus Aristolochia is a known source of various aristolactones and related compounds. ontosight.ainih.gov While essential oils from Aristolochia mollissima have been analyzed, identifying numerous constituents, this compound is specifically cited as being isolated from the root material. 220.249.113nih.gov
Table 2.1.1: Plant Sources of this compound
| Plant Species | Part of Plant Used |
|---|
This table is based on available research and may not be exhaustive.
Current scientific literature does not indicate that this compound is produced by microbial or fungal organisms. While fungi are a rich source of diverse chemical compounds, including various lactones and other bioactive molecules, the natural production of this compound appears to be confined to plant species. nih.govnih.gov Research has extensively cataloged compounds from fungal sources, but this compound is not mentioned among them. nih.govnih.gov
Methodologies for Extraction, Purification, and Structural Elucidation in Research
The isolation and identification of this compound from plant sources is a multi-step process that relies on established and advanced chemical techniques.
The process of isolating this compound begins with the extraction of the compound from the plant material, followed by purification using chromatographic methods. Chromatography is a physical separation technique where components of a mixture are distributed between a stationary phase and a mobile phase. ncert.nic.in
Initial extraction from the powdered root of Aristolochia mollissima is typically performed using a solvent. This crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic separations. 220.249.113 Column chromatography is a fundamental technique used for this purpose, where the extract is passed through a column packed with a solid adsorbent, known as the stationary phase (e.g., silica (B1680970) gel). khanacademy.org A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column at different rates depending on their physical and chemical properties, thus enabling separation. khanacademy.orgbioanalysis-zone.com This process allows for the isolation of individual compounds like this compound from the complex initial extract. mpg.de
Table 2.2.1: Overview of Chromatographic Techniques
| Technique | Role in Isolation | Principle of Separation |
|---|---|---|
| Column Chromatography | Primary purification of crude plant extracts. | Differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. ncert.nic.inkhanacademy.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and identifying fractions containing the target compound. | Separation based on differential partitioning between a stationary phase (a thin layer on a plate) and a mobile phase. khanacademy.org |
Once purified, the precise chemical structure and absolute configuration of this compound are determined using a suite of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR experiments reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy. ontosight.ai It works by ionizing the molecule and measuring its mass-to-charge ratio, which helps in confirming the molecular formula.
X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal of this compound, researchers can generate a detailed 3D map of electron densities. wikipedia.org This analysis provides the precise spatial arrangement of atoms, their chemical bonds, and crucially, the absolute configuration of chiral centers within the molecule. nih.gov The process requires obtaining a high-quality crystal, which can sometimes be a challenging step. nih.gov The resulting data is fundamental for unambiguously confirming the compound's structure. nih.govbioscience.fi
Synthetic Investigations of 9 Ethoxyaristolactone
Strategies for Total Synthesis Development
The total synthesis of the aristolactone scaffold, the core of 9-ethoxyaristolactone, has been a subject of interest, with various approaches developed to construct its characteristic ten-membered ring and fused lactone. While a direct total synthesis of this compound has not been extensively documented, the strategies for the synthesis of aristolactone itself provide a clear blueprint for accessing this ethoxy-substituted derivative.
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. eiu.edursc.org This process helps in identifying key bond disconnections and strategic transformations. For the aristolactone core, a common retrosynthetic approach involves disconnecting the ten-membered ring and the lactone ring.
A logical retrosynthetic strategy for the aristolactone skeleton begins by simplifying the lactone ring, leading back to a hydroxy-acid precursor. The ten-membered carbocyclic ring, a significant synthetic hurdle, is often disconnected via reactions known to form medium-sized rings, such as intramolecular coupling or rearrangement reactions. A key strategy that has been successfully employed is the ontosight.airesearchgate.net-Wittig rearrangement of a larger, more easily accessible macrocyclic ether to contract the ring to the desired ten-membered system. researchgate.net This approach simplifies the complex carbocycle into a more linear precursor.
The core principles guiding the design of a total synthesis for a molecule like this compound would involve:
Convergent Synthesis: Assembling complex fragments separately before combining them to reduce the number of steps in the longest linear sequence.
Stereocontrol: Implementing reactions that allow for the precise control of the stereochemistry at the multiple chiral centers within the molecule.
Flexibility: Designing a route that would allow for the late-stage introduction of the ethoxy group or other functional groups to generate a library of analogs for structure-activity relationship (SAR) studies.
The construction of the aristolactone scaffold has relied on a number of powerful synthetic reactions and methodologies. A landmark approach in the total synthesis of (±)-aristolactone involved a ontosight.airesearchgate.net-Wittig ring contraction as the key step. researchgate.net
The key reactions and methodologies employed are summarized in the table below:
| Reaction/Methodology | Description | Purpose in Synthesis | Reference |
| ontosight.airesearchgate.net-Wittig Rearrangement | A sigmatropic rearrangement of an allylic ether to a homoallylic alcohol. | To contract a 13-membered propargylic ether into the 10-membered cyclodecenynol core of aristolactone. | researchgate.net |
| Palladium-catalyzed Carbonylation | The introduction of a carbonyl group using a palladium catalyst and carbon monoxide. | To form the lactone ring from a vinyl iodide precursor. | researchgate.net |
| High Dilution Conditions | Performing reactions at very low concentrations. | To favor intramolecular cyclization over intermolecular polymerization, which is crucial for the formation of large rings. | researchgate.net |
| Lewis Acid Catalyzed [2+2] Cycloaddition | A reaction between a ketene (B1206846) and an aldehyde or ketone to form a β-lactone. | An alternative strategy explored for the construction of the germacranolide framework. | eiu.edu |
The synthesis of (±)-aristolactone has been achieved through a route where a key cyclodecenynol precursor was prepared in high yield via a highly regio- and stereoselective ontosight.airesearchgate.net-Wittig rearrangement of a 13-membered propargylic ether. researchgate.net
The aristolactone molecule contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The development of stereoselective and enantioselective methods is essential for obtaining a single, biologically active enantiomer.
In the synthesis of the aristolactone core, stereoselectivity has been achieved during the ontosight.airesearchgate.net-Wittig rearrangement. The stereochemical outcome of this reaction can be influenced by the geometry of the double bond in the starting material and the reaction conditions. For instance, the use of specific ligands in metal-catalyzed reactions can favor the formation of one enantiomer over the other in key bond-forming steps. While the reported syntheses of the core aristolactone have often been racemic, the principles of asymmetric synthesis could be applied. This could involve the use of chiral auxiliaries, chiral catalysts, or starting with a chiral pool material to introduce the desired stereochemistry early in the synthetic sequence.
Approaches to Chemical Modification and Analog Generation
The generation of analogs of this compound is crucial for exploring the structure-activity relationships and optimizing its potential therapeutic properties. This can be achieved through targeted derivatization of the ethoxy moiety or by modification of the core aristolactone structure.
While specific examples of derivatizing the ethoxy group on this compound are not prevalent in the literature, general principles of organic synthesis can be applied. The ethoxy group, an ether linkage, is generally stable. However, it can be cleaved under harsh conditions using strong acids like HBr or HI, or with Lewis acids like BBr3. This would yield the corresponding alcohol at the C9 position. This alcohol would be a key intermediate for introducing a variety of other functional groups.
Potential derivatizations of the C9-hydroxyl group could include:
Esterification: Reaction with various carboxylic acids or acyl chlorides to form esters.
Etherification: Reaction with alkyl halides or other electrophiles to introduce different alkoxy groups.
Oxidation: If the alcohol is secondary, it could be oxidized to a ketone.
These modifications would allow for the exploration of how the size, electronics, and hydrogen-bonding capacity of the substituent at the C9 position affect biological activity.
Modification of the core aristolactone structure provides another avenue for generating diverse analogs. The inherent reactivity of the functional groups within the aristolactone scaffold can be exploited for this purpose. A study on the structural modification of aristolactone, a major component from Aristolochia yunnanensis, led to the creation of a library of 30 compounds. researchgate.net
Key reactive sites on the aristolactone core that are amenable to modification include:
The α,β-Unsaturated Lactone: This Michael acceptor can react with nucleophiles. For example, base-catalyzed rearrangement of aristolactone in ethanol (B145695) leads to the formation of ethyl oxoaristate. rsc.org
The Double Bonds: The double bonds within the ten-membered ring can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functional groups and alter the conformation of the ring. Hydrogenation of aristolactone, for instance, yields dihydroaristolactone and subsequently hexahydroaristolactone. rsc.org
The following table summarizes potential modifications to the aristolactone core:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Michael Addition | Nucleophiles (e.g., amines, thiols) | Addition to the α,β-unsaturated lactone | General Reactivity |
| Rearrangement | Base (e.g., ethanolic ammonia) | Keto-esters | rsc.org |
| Hydrogenation | H₂, Pd/C | Saturated lactones | rsc.org |
| Epoxidation | m-CPBA | Epoxides | General Reactivity |
| Dihydroxylation | OsO₄ | Diols | General Reactivity |
Chemoenzymatic and Hybrid Synthesis Strategies
The application of chemoenzymatic and hybrid synthesis strategies offers a powerful approach to the construction of complex natural products, combining the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. While specific literature detailing the chemoenzymatic synthesis of this compound is not currently prevalent, the broader field of sesquiterpene lactone synthesis provides a strong foundation for proposing potential strategies. These approaches often leverage enzymes for key transformations that are challenging to achieve with conventional chemical methods, such as regioselective and stereoselective oxidations or acylations. researchgate.netnih.gov
One of the key advantages of using enzymes is their ability to operate under mild reaction conditions, which helps to avoid the degradation of sensitive functional groups often found in complex molecules. mdpi.com Lipases, for example, are widely used for the regioselective acylation and deacylation of hydroxyl groups in polyhydroxylated compounds. nih.gov In the context of this compound, a lipase (B570770) could potentially be used to selectively introduce an acyl group, which could then be chemically converted to the ethoxy group.
Furthermore, cytochrome P450 monooxygenases are another class of enzymes with significant potential in the synthesis of sesquiterpene lactones. wur.nl These enzymes are capable of catalyzing a wide range of oxidation reactions, including hydroxylations at unactivated carbon centers, which is a particularly challenging transformation in organic synthesis. A hypothetical chemoenzymatic route to this compound could involve the use of a P450 enzyme to introduce a hydroxyl group at the C9 position of an aristolactone precursor, followed by a chemical etherification step.
The development of multi-enzyme cascade reactions, where several enzymatic steps are carried out in a single pot, represents a frontier in chemoenzymatic synthesis. rsc.org This approach can lead to highly efficient and atom-economical syntheses. While not yet applied to this compound, the principles of cascade catalysis could one day enable its rapid and selective synthesis from simple precursors.
The following tables summarize potential enzymatic reactions that could be adapted for the synthesis of this compound based on successful applications in the synthesis of other sesquiterpene lactones and related natural products.
Table 1: Potential Lipase-Catalyzed Reactions for Sesquiterpene Lactone Modification
| Enzyme | Substrate Type | Reaction Type | Potential Application for this compound Synthesis |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Polyhydroxylated Terpenoids | Regioselective Acylation | Selective acylation of a precursor at a specific hydroxyl group, which can then be chemically modified to the ethoxy group. |
This table is generated based on data from related studies on other terpenoid compounds and represents a hypothetical application to this compound.
Table 2: Potential Cytochrome P450-Mediated Reactions for Sesquiterpene Lactone Functionalization
| Enzyme | Substrate Type | Reaction Type | Potential Application for this compound Synthesis |
|---|---|---|---|
| P450BM3 Variants | Sesquiterpene Precursors | Regioselective Hydroxylation | Direct introduction of a hydroxyl group at the C9 position of an aristolactone scaffold, which can then be etherified. researchgate.net |
This table is generated based on data from related studies on other terpenoid compounds and represents a hypothetical application to this compound.
The integration of enzymatic steps with traditional chemical synthesis holds significant promise for the efficient and selective production of complex molecules like this compound. Future research in this area will likely focus on the discovery and engineering of new enzymes with tailored activities for the specific transformations required to build this unique natural product.
Structure Activity Relationship Sar Studies of 9 Ethoxyaristolactone and Its Analogs
Design and Synthesis of Analogs for SAR Exploration
The primary goal in designing analogs for SAR studies is to systematically modify specific parts of the lead compound, in this case, 9-Ethoxyaristolactone, to observe how these changes affect its biological activity. The design process is guided by the parent molecule's structure, which features a phenanthrene (B1679779) core, a fused furan (B31954) ring, and an ethoxy group at the C9 position. researchgate.net
Key strategic modifications would include:
Modification of the Ethoxy Group (C9): The ethoxy group is a prime target for modification. Analogs could be synthesized by replacing it with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy, butoxy) or with functional groups that have different electronic properties (e.g., hydroxyl, amino, or halogen groups). This helps to probe the steric and electronic requirements of the binding pocket.
Alterations to the Aromatic Core: Substituents could be added to or removed from the phenanthrene ring system to investigate the impact of electron-donating or electron-withdrawing groups on activity.
Modification of the Lactone Ring: The lactone moiety is often critical for the biological activity of many natural products. Analogs could be created where the lactone is opened to form a carboxylic acid or reduced to a diol to determine its necessity for the observed effects.
A pertinent example of this approach can be seen in studies of the related compound, aristolactone. In one research program, a library of 30 structural analogs was created from aristolactone to explore its potential as an anti-cardiac fibrosis agent. core.ac.uk This involved various chemical modifications to identify a more potent derivative.
The synthesis of these analogs typically involves semi-synthetic methods starting from the natural product isolated from its source or total synthesis for more complex structural changes.
Table 1: Illustrative Examples of Designed this compound Analogs for SAR Studies This table is a hypothetical representation of potential analogs designed to explore the SAR of this compound.
| Compound ID | Parent Compound | Modification Site | Modified Group | Rationale |
| I | This compound | C9 | Methoxy (-OCH₃) | Investigate the effect of a smaller alkoxy group. |
| II | This compound | C9 | Hydroxyl (-OH) | Assess the role of hydrogen bond donation. |
| III | This compound | C9 | Amino (-NH₂) | Introduce a basic group to explore ionic interactions. |
| IV | This compound | Lactone Ring | Carboxylic Acid & Alcohol | Determine if the intact lactone ring is essential for activity. |
| V | This compound | Aromatic Ring | Bromo (-Br) at C2 | Probe the effect of a bulky, electron-withdrawing group. |
Methodologies for In Vitro Biological Activity Evaluation in SAR Context
Once a library of analogs has been synthesized, their biological activity must be quantified to establish a relationship with their structural changes. This is achieved through a battery of in vitro assays designed to measure a specific biological endpoint. The choice of assay depends on the therapeutic area of interest (e.g., oncology, inflammation).
Commonly used methodologies include:
Cytotoxicity Assays: To evaluate potential anticancer activity, cell-based assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell viability. Cells are treated with varying concentrations of the test compounds, and the concentration that inhibits 50% of cell growth (IC₅₀) is determined. A lower IC₅₀ value indicates higher potency.
Enzyme Inhibition Assays: If the molecular target of the compound class is a known enzyme (e.g., a kinase, protease, or cyclooxygenase), specific assays are used to measure the inhibition of that enzyme's activity. These assays can be fluorometric, colorimetric, or radiometric and are used to calculate the IC₅₀ value for each analog against the target enzyme.
Anti-inflammatory Assays: To assess anti-inflammatory potential, assays that measure the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages are often employed. The Griess assay is a common method for quantifying nitrite, a stable product of NO.
The data generated from these assays, typically IC₅₀ values, are tabulated to allow for direct comparison across the series of analogs. This quantitative data forms the basis of the SAR.
Table 2: Hypothetical In Vitro Cytotoxicity Data for Illustrative Analogs This table presents hypothetical data to demonstrate how SAR is derived from in vitro testing. The values are not based on actual experimental results.
| Compound ID | Modification | Cytotoxicity (IC₅₀ in µM) vs. HeLa Cell Line |
| This compound | (Parent Compound) | 15.2 |
| I | C9-Methoxy | 25.8 |
| II | C9-Hydroxyl | 5.4 |
| III | C9-Amino | > 100 (Inactive) |
| IV | Opened Lactone | > 100 (Inactive) |
| V | C2-Bromo | 12.5 |
From this hypothetical data, one could infer that the hydroxyl group at C9 (Compound II ) significantly enhances potency, possibly by forming a key hydrogen bond with the biological target. Conversely, replacing the ethoxy group with a smaller methoxy group (Compound I ) decreases activity, and opening the lactone ring (Compound IV ) or introducing an amino group (Compound III ) abolishes it, suggesting these features are critical for activity.
Computational Chemistry in SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking
Computational chemistry provides powerful tools to rationalize the experimental SAR data and to guide the design of future, more potent analogs. The two primary methods used in this context are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a mathematical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. epdf.pub A QSAR model is developed by:
Calculating Descriptors: For each analog in the series, a wide range of descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value).
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize next.
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the binding site of a macromolecular target, such as a protein or enzyme. The process involves:
Target Preparation: Obtaining a 3D structure of the biological target, usually from X-ray crystallography or NMR, or by building a homology model.
Ligand Docking: Using a computational algorithm to fit the analogs into the target's binding site in various possible conformations.
Scoring and Analysis: Each pose is assigned a score that estimates the binding energy. The lowest energy poses are considered the most likely binding modes.
For the this compound series, docking the analogs into their putative biological target could reveal why certain modifications enhance activity. For example, docking Compound II (the C9-hydroxyl analog) might show that the hydroxyl group forms a critical hydrogen bond with an amino acid residue (e.g., a serine or threonine) in the binding pocket, an interaction not possible for the parent ethoxy compound. This provides a structural explanation for the experimental SAR data and offers a clear hypothesis for designing new, improved inhibitors.
Biological and Molecular Research on 9 Ethoxyaristolactone
Investigations into Cellular Effects (In Vitro Models)
There is no published research on the cellular effects of 9-Ethoxyaristolactone in in vitro models.
Modulation of Cellular Proliferation and Viability
No studies were found that investigated the impact of this compound on the proliferation or viability of any cell lines.
Effects on Cellular Differentiation and Stem Cell Biology
There is no available research on the effects of this compound on the processes of cellular differentiation or its potential role in stem cell biology.
Elucidation of Molecular Mechanisms of Action (In Vitro)
The molecular mechanisms of action for this compound remain uninvestigated in the available scientific literature.
Identification of Molecular Targets (e.g., Enzymes, Receptors)
No molecular targets, such as specific enzymes or receptors, have been identified for this compound.
Analysis of Signal Transduction Pathway Perturbations
There are no studies analyzing how this compound may affect or perturb any intracellular signal transduction pathways.
While related compounds from the Aristolochia family, such as aristolochic acids and other aristolactone derivatives, have been the subject of numerous studies investigating their cytotoxic and carcinogenic properties, this body of research does not extend to the specific ethoxy derivative . A patent has been filed that includes this compound in a list of compounds, but it does not provide any experimental data regarding its biological activity. google.com
Therefore, the biological and molecular profile of this compound is, at present, a blank slate in the scientific world, awaiting future investigation to uncover its potential effects.
Gene and Protein Expression Modulation Studies
Information regarding specific studies on the modulation of gene and protein expression by this compound is not available in the reviewed scientific literature. Research in this area would typically involve advanced molecular biology techniques to understand how this compound may influence cellular processes at the genetic level.
Gene expression analysis is a fundamental method to study the transcriptional activity of genes. illumina.combio-rad.com It allows for the quantification of messenger RNA (mRNA) to understand which genes are active in a cell at a particular time. illumina.com Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR), DNA microarrays, and RNA sequencing (RNA-Seq) are commonly employed to investigate how a compound like this compound might alter the expression of specific genes involved in various cellular pathways. illumina.comcancer-pku.cn For instance, studies on other natural compounds have utilized these methods to identify genes that are either upregulated or downregulated following treatment, providing insights into potential mechanisms of action. nih.gov
Similarly, the study of protein expression and its regulation is crucial for understanding the functional consequences of altered gene expression. nih.gov Western blotting is a widely used technique to detect and quantify specific proteins in a sample, which could reveal whether this compound affects the protein levels of key cellular targets. bio-rad.com Other methods like 2-D gel electrophoresis and mass spectrometry can provide a broader view of the proteome, identifying a wider range of proteins affected by the compound. bio-rad.com Regulation of protein activity can also occur through post-translational modifications, such as phosphorylation, which can be investigated using specific antibodies and assays. nih.govnih.gov For example, the activity of key signaling proteins like kinases can be modulated by such modifications, impacting various cellular functions. nih.govnih.gov
While the direct impact of this compound on gene and protein expression remains to be elucidated, the established methodologies provide a clear framework for future investigations into its molecular mechanisms.
Assessment of Broad Biological Activity Spectrum (In Vitro Studies)
The in vitro evaluation of a compound's biological activity is a critical step in pharmacological research, providing a profile of its potential therapeutic effects and mechanisms of action.
Initial in vitro screening of this compound would likely involve a battery of assays to determine its general bioactivity. Such profiling helps to identify the most promising areas for more detailed investigation. Based on preliminary data for related compounds and general screening approaches, the bioactivity spectrum of this compound could be explored for several key effects.
A general approach to profiling involves computational tools and experimental assays. The Prediction of Activity Spectra for Substances (PASS) is a computational method that can predict a wide range of biological activities based on the chemical structure of a compound, helping to prioritize experimental studies.
Experimental profiling would typically include a panel of cell-based and biochemical assays. For instance, general cytotoxicity assays on various cell lines are fundamental to understanding a compound's potential as an anti-cancer agent. nih.gov Furthermore, broad-spectrum antimicrobial and anti-inflammatory screens are common starting points for natural product research. nih.govnih.gov
Following initial profiling, more specific in vitro assays are conducted to quantify the pharmacological effects of this compound. These studies aim to provide detailed information on the potency and efficacy of the compound in various experimental models.
Cytotoxic Activity
The cytotoxic or anti-proliferative activity of a compound is a key indicator of its potential as an anti-cancer agent. This is typically assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Cell Line | Assay Type | Endpoint |
| Various Cancer Cell Lines | MTT Assay | Cell Viability |
| Leukemic Cells | Proliferation Assay | IC50 Determination |
It is important to note that while general cytotoxic activity has been suggested for aristolactone compounds, specific IC50 values for this compound against various cell lines are not detailed in the available literature.
Anti-inflammatory Activity
In vitro models of inflammation are used to assess the anti-inflammatory potential of compounds. A common assay involves stimulating macrophage cell lines (like RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO). nih.gov The ability of a compound to inhibit NO production is a measure of its anti-inflammatory effect. nih.gov Another method is the egg albumin denaturation assay, which assesses the ability of a compound to prevent protein denaturation, a process associated with inflammation. medwinpublishers.com
| Assay Model | Key Marker | Measurement |
| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Inhibition of NO production |
| Egg Albumin Denaturation Assay | Protein Denaturation | Percentage Inhibition |
Specific data on the anti-inflammatory activity of this compound in these models is not available in the reviewed literature.
Antimicrobial Activity
The antimicrobial properties of a compound are evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of the compound that prevents visible growth of a microorganism.
| Organism Type | Test Method | Endpoint |
| Gram-positive Bacteria | Broth Dilution | MIC Value |
| Gram-negative Bacteria | Broth Dilution | MIC Value |
| Fungi | Broth Dilution | MIC Value |
While antimicrobial activity has been suggested for aristolactone compounds, specific MIC values for this compound against particular microbial strains are not provided in the available scientific reports.
Biosynthetic Pathways and Engineering Research of 9 Ethoxyaristolactone
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of the aristolactam scaffold begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation to form the central intermediate of all BIAs, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including methylation and hydroxylation, lead to the formation of (S)-reticuline, a critical branch-point intermediate in BIA metabolism. From (S)-reticuline, the pathway diverges towards various BIA subclasses, including the aristolochic acids.
The proposed biosynthetic pathway to aristolochic acid, the immediate precursor to the aristolactam core, involves the conversion of (S)-reticuline to stephanine. Oxidative cleavage of the B ring of stephanine is a key step that leads to the formation of the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids. Finally, the nitro group of aristolochic acid is reduced to form the lactam ring of aristolactam.
The origin of the ethoxy group at the 9-position of 9-ethoxyaristolactone is not yet definitively established. It is hypothesized that this functional group is introduced in one of the final steps of the biosynthetic pathway, likely through the enzymatic O-ethylation of a hydroxylated aristolactam precursor, such as 9-hydroxyaristolactone. The ethyl group donor for this reaction is presumed to be S-adenosyl-L-ethionine (S-Ado-Eth), analogous to the common use of S-adenosyl-L-methionine (SAM) as a methyl group donor in numerous biosynthetic pathways.
Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound
| Compound | Role in Pathway |
|---|---|
| L-Tyrosine | Primary Precursor |
| Dopamine | Intermediate |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Intermediate |
| (S)-Norcoclaurine | Key Intermediate |
| (S)-Reticuline | Branch-Point Intermediate |
| Stephanine | Intermediate |
| Aristolochic Acid I | Direct Precursor to Aristolactam I |
| Aristolactam I | Core Structure |
| 9-Hydroxyaristolactone | Postulated Penultimate Intermediate |
| S-Adenosyl-L-ethionine (S-Ado-Eth) | Postulated Ethyl Group Donor |
Characterization of Key Biosynthetic Enzymes and Genes
While the complete set of enzymes for this compound biosynthesis has not been characterized, insights can be drawn from the broader understanding of BIA biosynthesis. The key enzyme families involved include:
Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine, a precursor to dopamine.
Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.
O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): A series of these enzymes are responsible for the methylation steps in the conversion of (S)-norcoclaurine to (S)-reticuline.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the various hydroxylation and ring-forming reactions in the pathway, including the conversion of (S)-reticuline to stephanine and potentially the hydroxylation at the 9-position of the aristolactam core.
Nitroreductases: Responsible for the reduction of the nitro group of aristolochic acid to form the lactam ring of aristolactam.
O-Ethyltransferase: A yet-to-be-identified enzyme that would catalyze the transfer of an ethyl group to the 9-hydroxy position of the aristolactam precursor.
Transcriptome analysis of Aristolochia contorta has led to the identification of candidate genes for several of these enzyme classes, including OMTs that may be involved in BIA biosynthesis oup.com. However, the specific enzymes responsible for the later, more specialized steps of aristolochic acid and this compound formation require further functional characterization.
Table 2: Key Enzyme Families in the Proposed Biosynthesis of this compound
| Enzyme Family | Proposed Function |
|---|---|
| Tyrosine Decarboxylase (TYDC) | Synthesis of tyramine from L-tyrosine |
| Norcoclaurine Synthase (NCS) | Formation of the benzylisoquinoline core |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups |
| N-Methyltransferases (NMTs) | Methylation of amino groups |
| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation, ring formation, and oxidative cleavage |
| Nitroreductases | Reduction of the nitro group to form the lactam |
| O-Ethyltransferase (Putative) | Ethylation of the 9-hydroxy group |
Strategies for Pathway Elucidation and Reconstruction
Elucidating the biosynthetic pathway of complex natural products like this compound relies on a combination of classical and modern techniques. Isotopic labeling has been a cornerstone in identifying the primary precursors of aristolochic acids cdnsciencepub.com. Feeding experiments with isotopically labeled L-tyrosine in Aristolochia sipho have demonstrated its incorporation into the aristolochic acid structure cdnsciencepub.com. This technique could be further employed to trace the origin of the ethoxy group by feeding labeled ethanol (B145695) or ethionine.
Modern approaches involve transcriptomics and genomics to identify candidate genes encoding biosynthetic enzymes. By comparing the transcriptomes of different plant tissues or plants under different conditions, researchers can identify genes that are co-expressed with the production of the target compound. The functions of these candidate genes can then be confirmed through in vitro enzymatic assays with purified recombinant enzymes or through heterologous expression in microbial or plant systems.
Metabolomic profiling of plants or engineered microbial strains can help to identify pathway intermediates and shunt products, providing further clues about the sequence of enzymatic reactions. The combination of these "-omics" approaches with traditional biochemical methods is a powerful strategy for reconstructing the entire biosynthetic pathway.
Biotechnological Approaches for Enhanced Production
The production of valuable plant-derived pharmaceuticals is often limited by low yields from natural sources. Metabolic engineering and heterologous expression offer promising avenues for the enhanced and sustainable production of compounds like this compound.
Heterologous expression of the entire biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, offers several advantages, including faster growth rates, easier genetic manipulation, and controlled fermentation conditions. While the heterologous production of complex BIAs has been achieved, the reconstruction of the aristolactam pathway in a microbial host would be a significant undertaking due to the number of enzymatic steps and the involvement of plant-specific enzymes like cytochrome P450s, which often require optimization for functional expression in microbes.
Successful heterologous production would require the identification and characterization of all the necessary biosynthetic genes, including the putative O-ethyltransferase. Once the pathway is established in a microbial host, further optimization of enzyme expression levels and fermentation conditions could lead to significant improvements in the yield of this compound.
Table 3: Biotechnological Strategies for this compound Production
| Strategy | Approach | Potential Outcome |
|---|---|---|
| Metabolic Engineering (in planta) | Overexpression of rate-limiting enzymes | Increased flux towards aristolactam precursors |
| Downregulation of competing pathways | Diversion of intermediates to the desired pathway | |
| Heterologous Expression (microbial) | Reconstruction of the entire biosynthetic pathway in E. coli or S. cerevisiae | Scalable and sustainable production of this compound |
| Optimization of enzyme expression and fermentation conditions | Enhanced product titers |
Ecological Role and Environmental Research of 9 Ethoxyaristolactone
Function in Intra- and Interspecific Chemical Ecology
The primary ecological function of aristolactam alkaloids, including by extension 9-Ethoxyaristolactone, is rooted in chemical defense against herbivores. florajournal.com Alkaloids are a diverse group of naturally occurring chemical compounds that plants have evolved as a defense mechanism. florajournal.com Many of these substances are toxic or act as deterrents to insects and grazing animals, thereby protecting the plant from being consumed. florajournal.com
Specifically, aristolochic acids and their metabolic derivatives, aristolactams, are known for their toxicity. magtechjournal.com These compounds are produced by plants of the Aristolochia genus and play a crucial role in their survival and interaction with other species. researchgate.net The presence of these toxic alkaloids deters herbivory, a clear example of interspecific chemical ecology where one species (the plant) produces a chemical that affects another species (the herbivore). florajournal.com
While direct studies on the intraspecific ecological role of this compound are not available, some plants use allelopathy, the release of biochemicals, to influence the germination and growth of surrounding plants, including those of the same species (intraspecific). mdpi.com This can regulate plant population density. mdpi.com Whether aristolactam alkaloids play a role in this type of interaction for Aristolochia species is an area for further research.
The table below summarizes the defensive role of related alkaloids, providing context for the potential function of this compound.
| Compound Class | Producing Organism (Example) | Ecological Role | Affected Organisms |
| Nicotine | Tobacco Plant | Neurotoxin to deter herbivory | Insects |
| Pyrrolizidine alkaloids | Senecio species | Hepatotoxic to deter grazing | Livestock, Humans |
| Aristolochic Acids/Aristolactams | Aristolochia species | General toxicity to deter herbivory | Insects, Herbivores |
Advanced Methodologies and Future Perspectives in 9 Ethoxyaristolactone Research
Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)
Advanced 'omics' technologies are crucial for understanding the complex biological context of 9-Ethoxyaristolactone, from its presence in Aristolochia species to its effects on cellular systems. Metabolomics and proteomics, in particular, offer powerful lenses through which to view the compound's role and function.
Proteomics provides a platform for investigating the molecular mechanisms of action. By analyzing global changes in protein expression in cells or tissues exposed to a compound, proteomics can help identify potential cellular targets and affected pathways. nih.govnih.govmdpi.com For instance, proteomic studies on the related compound, aristolochic acid, have identified alterations in proteins involved in renal fibrosis, inflammatory responses, and carcinogenesis in kidney tissues. nih.govnih.govresearchgate.netfrontiersin.org While specific proteomic studies on this compound are not yet prevalent, this methodology holds the key to elucidating its biological effects, identifying biomarkers of exposure or efficacy, and understanding its potential toxicity profile at the protein level. nih.govnih.gov
The table below outlines the potential applications of key 'omics' technologies in future this compound research.
| Technology | Application in this compound Research | Potential Outcomes |
| Metabolomics (LC-MS, NMR) | Profiling of Aristolochia extracts to quantify this compound and identify co-metabolites. | Identification of rich natural sources; discovery of new aristolactam analogues; understanding synergistic/antagonistic effects of co-occurring compounds. |
| Proteomics (Mass Spectrometry-based) | Analysis of protein expression changes in cells (e.g., cancer cells, neurons) treated with this compound. | Identification of direct protein targets; elucidation of mechanisms of action; discovery of biomarkers for therapeutic or toxic effects. nih.govnih.gov |
| Transcriptomics (RNA-Seq) | Measurement of gene expression changes in response to this compound treatment. | Understanding of upstream regulatory pathways affected by the compound; correlation of gene expression with protein-level changes. |
| Integrative Multi-Omics | Combining metabolomic, proteomic, and transcriptomic data to build a comprehensive model of the compound's biological impact. | Holistic view of cellular response; identification of complex interaction networks; improved prediction of physiological outcomes. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
One key application is the prediction of biological activity. ML models can be trained on large databases of natural products with known activities to identify patterns linking chemical structures to specific biological functions. fnasjournals.comjhidc.org For this compound, AI could screen its structure against numerous predictive models to forecast potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects, thereby prioritizing experimental validation. cas.org
The following table details how AI and ML can be integrated into the research and development of this compound.
| AI/ML Application | Description | Relevance to this compound |
| Bioactivity Prediction | ML models (e.g., Random Forest, Support Vector Machines) are trained on structure-activity relationship data to predict the biological effects of new molecules. fnasjournals.com | Rapidly screen this compound for a wide range of potential therapeutic activities, guiding initial biological assays. |
| Target Identification | AI tools analyze compound structures and biological data (e.g., proteomics) to predict the most likely protein targets. cas.orgacs.org | Hypothesize the molecular targets of this compound, accelerating mechanism-of-action studies. |
| Lead Compound Optimization | Generative AI and reinforcement learning algorithms propose structural modifications to a lead compound to improve specific properties. preprints.org | Design novel analogues of this compound with predicted higher efficacy, lower toxicity, and better pharmacokinetic profiles. |
| ADMET Prediction | Predictive models estimate a compound's absorption, distribution, metabolism, excretion, and toxicity profiles based on its chemical structure. preprints.org | Provide an early assessment of the drug-likeness of this compound, identifying potential liabilities before extensive preclinical testing. |
Unexplored Biological Activities and Research Hypotheses for Future Investigation
While aristolactams are a known class of alkaloids, the specific biological activities of many derivatives, including this compound, remain largely uncharacterized. researchgate.netnih.gov The existing body of research on related compounds provides a foundation for formulating targeted hypotheses for future studies. For example, various aristolactams have demonstrated activities such as antifungal, antioxidant, and α-glucosidase inhibition. nih.gov The structural similarity of this compound to compounds with known cytotoxicity suggests that this is a primary area for deeper investigation.
Future research should move beyond broad cytotoxicity screenings to explore more nuanced biological effects. A key hypothesis is that the specific substitution pattern of this compound may confer selectivity towards certain cancer cell types or molecular targets, potentially offering a therapeutic window that differs from other aristolactams or the more toxic aristolochic acids. Another avenue is the exploration of its effects on the central nervous system, an area that remains largely unexplored for this subclass of alkaloids.
The table below presents several research hypotheses for future investigation into the biological activities of this compound.
| Research Area | Hypothesis | Rationale & Approach |
| Selective Oncology | This compound exhibits selective cytotoxicity against cancer cell lines with specific molecular profiles (e.g., particular oncogene addictions or tumor suppressor mutations). | The phenanthrene (B1679779) core is a common feature in cytotoxic natural products. nih.gov Screen against a panel of diverse cancer cell lines and correlate sensitivity with genomic/proteomic data. |
| Neuropharmacology | The compound may possess neuroprotective or neuromodulatory properties by interacting with receptors or enzymes in the central nervous system. | The compact, rigid structure may allow it to cross the blood-brain barrier and interact with neurological targets. Test in neuronal cell culture models of oxidative stress or excitotoxicity. |
| Enzyme Inhibition | This compound acts as a selective inhibitor of specific enzymes, such as kinases or proteases, involved in disease pathways. | Other aristolactams have shown enzyme inhibitory activity (e.g., α-glucosidase). nih.gov Perform high-throughput screening against panels of therapeutically relevant enzymes. |
| Anti-inflammatory Activity | The compound can modulate inflammatory pathways, such as NF-κB or MAPK signaling, in immune cells. | Many plant-derived alkaloids possess anti-inflammatory properties. Investigate its effects on cytokine production and signaling pathways in macrophages or other immune cells. |
Sustainable and Scalable Production Methodologies for Research Material
The availability of pure research material is a significant bottleneck in the study of rare natural products. Relying solely on isolation from plant sources is often unsustainable due to low yields, batch-to-batch variability, and the ecological impact of harvesting. Therefore, developing sustainable and scalable production methods is critical for the future of this compound research.
Total Synthesis offers a reliable route to producing this compound with high purity, independent of natural sources. rsc.org Synthetic strategies provide absolute control over the molecular structure, enabling the creation of analogues and derivatives for structure-activity relationship (SAR) studies. While total syntheses of complex natural products can be lengthy and costly, they are invaluable for confirming structure and providing access to material when isolation is impractical. nih.gov
Biotechnological Production represents a promising and sustainable long-term strategy. researchgate.netmdpi.com This involves harnessing the biosynthetic machinery of microorganisms or plant cell cultures to produce the target compound. By identifying the biosynthetic genes responsible for producing the aristolactam core and the specific enzymes that add the ethoxy group, it may be possible to engineer a host organism (like yeast or E. coli) to produce this compound through fermentation. This approach offers scalability, consistency, and avoids the environmental issues associated with plant harvesting. mdpi.com Plant cell culture in bioreactors is another "green cell factory" approach that could be optimized for high-yield production. mdpi.com
The following table compares different methodologies for producing this compound.
| Production Method | Description | Advantages | Challenges |
| Isolation from Natural Source | Extraction and purification from the tissues of Aristolochia or other source plants. | Provides the compound as it exists in nature; can lead to the discovery of new related compounds. | Low and variable yields; ecologically unsustainable; complex purification process. |
| Chemical Synthesis | Step-by-step construction of the molecule from simple chemical precursors. rsc.orgnih.gov | High purity and consistency; enables production of non-natural analogues for SAR studies. | Can be a long, complex, and expensive process; may use harsh reagents and generate chemical waste. |
| Semi-Synthesis | Chemical modification of a more abundant, structurally related natural product to yield this compound. | Fewer steps than total synthesis; utilizes a renewable feedstock. | Dependent on the availability of a suitable precursor; may still require challenging chemical transformations. |
| Biotechnological Production | Engineering microorganisms (e.g., yeast) or plant cell cultures with the necessary biosynthetic genes to produce the compound. researchgate.netmdpi.com | Highly scalable and sustainable; consistent product quality; environmentally friendly ("green chemistry"). | Requires identification and transfer of the complete biosynthetic pathway; optimization of yields can be complex and time-consuming. |
Q & A
Q. What are the established protocols for synthesizing and purifying 9-Ethoxyaristolactone?
Synthesis typically involves multi-step organic reactions, starting with precursor lactones. Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC. Ensure detailed documentation of solvent ratios, temperature, and reaction times for reproducibility. Characterization requires NMR (¹H, ¹³C), HRMS, and X-ray crystallography to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Prioritize:
- NMR spectroscopy to confirm ethoxy group positioning and lactone ring conformation.
- Mass spectrometry (HRMS) for molecular formula validation.
- HPLC-PDA/MS for purity assessment (>95% by area normalization). Include raw spectral data in supplementary materials, referencing IUPAC guidelines for spectral interpretation .
Q. How should researchers design bioactivity assays for this compound?
Use standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) with positive controls (e.g., doxorubicin for cytotoxicity). Validate results via dose-response curves (IC₅₀ calculations) and triplicate trials. Address solvent interference by including vehicle controls (e.g., DMSO <0.1% v/v) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Conduct a meta-analysis of experimental variables:
- Compare cell lines (e.g., HeLa vs. primary cells), culture conditions, and compound solubility.
- Evaluate assay endpoints (e.g., apoptosis markers vs. proliferation rates).
- Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors. Replicate conflicting studies with harmonized protocols .
Q. What computational strategies predict this compound’s molecular interactions?
Apply:
Q. What methodologies optimize this compound’s extraction from natural sources?
Use response surface methodology (RSM) to test variables:
Q. How should researchers address discrepancies in reported pharmacokinetic properties?
Design cross-species studies (rodent vs. non-rodent models) with LC-MS/MS quantification. Assess:
- Plasma protein binding (equilibrium dialysis).
- Metabolic stability (microsomal incubation).
- Bioavailability (IV vs. oral administration). Normalize data to body surface area for translational relevance .
Methodological Best Practices
- Data Presentation : Use SI units, significant figures, and error bars (SEM/SD) in graphs. Provide raw data tables in appendices .
- Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batches) and batch-to-bcompound variability .
- Literature Review : Systematically catalog studies using PRISMA frameworks, highlighting gaps in mechanistic studies or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
